molecular formula C18H28O6 B118021 DES(2-methylbutanoyl)pravastatin CAS No. 151006-03-0

DES(2-methylbutanoyl)pravastatin

カタログ番号 B118021
CAS番号: 151006-03-0
分子量: 340.4 g/mol
InChIキー: ZDADMCPDUNEBIX-CGDZNSRRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DES(2-methylbutanoyl)pravastatin is a chemical compound . It has a molecular formula of C18H28O6 and a molecular weight of 340.4113 .


Molecular Structure Analysis

The molecular structure of DES(2-methylbutanoyl)pravastatin is characterized by an absolute stereochemistry . It has 7 defined stereocenters and no E/Z centers .


Chemical Reactions Analysis

The decomposition of pravastatin, a related compound, has been studied. The main decomposition process occurs at nearly 200°C . The stability of pravastatin as a pure active substance and as a tablet was compared, and the results suggested that in the solid pharmaceutical formulation, pravastatin has an increased stability compared to the pure active substance .

科学的研究の応用

Pravastatin's Role in Cholesterol Management

Pravastatin, an HMG-CoA reductase inhibitor, primarily functions in reducing plasma cholesterol levels. It does so by inhibiting the synthesis of cholesterol and increasing the receptor-mediated catabolism of low-density lipoprotein (LDL) (McTavish & Sorkin, 1991).

Genetic Polymorphism and Pravastatin's Efficacy

A study highlighted the impact of SLCO1B1 521T-->C genetic polymorphism on pravastatin's lipid-lowering efficacy in Chinese patients with coronary heart disease. The polymorphism modulated pravastatin's effectiveness in reducing total cholesterol (Zhang et al., 2007).

Pravastatin's Effects on Diabetic Nephropathy

Pravastatin has shown promise in alleviating diabetic glomerular injury. Its use in hypercholesterolemic patients with diabetes led to significant reductions in urinary albumin and beta 2-microglobulin, key markers of diabetic nephropathy (Sasaki et al., 1990).

Influence on Cardiac Allograft Chronic Rejection

In a study using a rat cardiac transplant model, pravastatin inhibited coronary transplant vasculopathy and chronic vascular rejection. This suggests its potential in improving outcomes of cardiac allografts (Maggard et al., 1998).

Pravastatin and Immune Modulation

Pravastatin has demonstrated anti-inflammatory actions, notably in human monocytes. It inhibited the generation of inflammatory mediators like monocyte chemoattractant protein-1, tumour necrosis factor alpha, and metalloproteinase-9 (Grip et al., 2000).

Pharmacokinetics of Pravastatin

Pravastatin's unique pharmacokinetic properties, including low oral bioavailability due to incomplete absorption and a first-pass effect, distinguish it from other statins. Its metabolism involves active transport mechanisms rather than cytochrome P450-dependent pathways (Hatanaka, 2000).

Impact on Hepatic Metabolism of Cholesterol

Research on pravastatin's influence on hepatic cholesterol metabolism showed increased expression of hepatic LDL receptors. This underlies its effectiveness in reducing LDL cholesterol levels in the plasma (Reihnér et al., 1990).

Pravastatin in Reducing Thrombogenicity

A study demonstrated pravastatin's ability to reduce thrombogenicity, highlighting its potential benefits in preventing cardiovascular disease (Casaní et al., 2005).

Radioprotective Effects of Pravastatin

Pravastatin has shown radioprotective effects on normal tissues, reducing radiation-induced damage. This could enhance the therapeutic index of radiotherapy (Doi et al., 2017).

Pravastatin and Endothelial Nitric Oxide Synthase

Pravastatin activates endothelial nitric oxide synthase (eNOS), a mechanism that may contribute to its clinical benefits beyond cholesterol reduction (Kaesemeyer et al., 1999).

Clinical Effectiveness in Coronary Heart Disease

Pravastatin's favorable effects on cardiovascular morbidity/mortality make it a first-line agent for patients with elevated cholesterol levels and coronary heart disease (Haria & McTavish, 1997).

Influence on Glucose Intolerance and Cardiovascular Remodeling

Pravastatin treatment in a type II diabetes model indicated preventive effects on the progression of glucose intolerance and cardiovascular remodeling (Yu et al., 2004).

Pravastatin and Human Placenta

Research on pravastatin's effects on the human placenta indicated no significant alteration in essential placental functions, supporting its potential use during pregnancy (Balan et al., 2017).

Safety And Hazards

Pravastatin, a related compound, is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

将来の方向性

Pravastatin has been studied for its potential to prevent obstetrical complications in women with antiphospholipid syndrome . This suggests that statins, including DES(2-methylbutanoyl)pravastatin, could have potential therapeutic applications beyond their current uses .

特性

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6,8-dihydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-10-2-3-11-6-13(20)8-16(22)18(11)15(10)5-4-12(19)7-14(21)9-17(23)24/h2-3,6,10,12-16,18-22H,4-5,7-9H2,1H3,(H,23,24)/t10-,12+,13+,14+,15-,16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDADMCPDUNEBIX-CGDZNSRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC2=C[C@H](C[C@@H]([C@@H]2[C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164694
Record name DES(2-methylbutanoyl)pravastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DES(2-methylbutanoyl)pravastatin

CAS RN

151006-03-0
Record name DES(2-methylbutanoyl)pravastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(2-methylbutanoyl)pravastatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-METHYLBUTANOYL)PRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I60PGP691
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DES(2-methylbutanoyl)pravastatin
Reactant of Route 2
DES(2-methylbutanoyl)pravastatin
Reactant of Route 3
DES(2-methylbutanoyl)pravastatin
Reactant of Route 4
DES(2-methylbutanoyl)pravastatin
Reactant of Route 5
DES(2-methylbutanoyl)pravastatin
Reactant of Route 6
Reactant of Route 6
DES(2-methylbutanoyl)pravastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。